3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde
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Overview
Description
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde is an organic compound that features both an imidazole ring and a nitrobenzyl group
Preparation Methods
The synthesis of 1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then subjected to further reactions to introduce the imidazole ring and the aldehyde group. The specific reaction conditions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of photolabile protecting groups.
Biology: The compound’s photoreactive properties make it useful in studying biological processes through controlled release of active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing compounds that can be activated by light for targeted therapies.
Industry: It is used in the development of advanced materials, such as photolabile linkers for solid-phase synthesis
Mechanism of Action
The mechanism by which 1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde exerts its effects is primarily through its photoreactive properties. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the imidazole-5-carbaldehyde moiety. This reaction can be harnessed to control the release of active compounds in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the released compounds .
Comparison with Similar Compounds
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde can be compared with other nitrobenzyl derivatives, such as 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol. These compounds share similar photoreactive properties but differ in their specific functional groups and applications. The uniqueness of 1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde lies in its combination of the imidazole ring and the aldehyde group, which provides additional versatility in chemical reactions and applications .
Similar Compounds
- 2-Nitrobenzyl alcohol
- 1-(2-Nitrophenyl)ethanol
- 2-Nitrobenzyl chloride
These compounds are structurally related and share some chemical properties, but each has unique features that make them suitable for different applications.
Properties
CAS No. |
85103-00-0 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[(2-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-10-5-12-8-13(10)6-9-3-1-2-4-11(9)14(16)17/h1-5,7-8H,6H2 |
InChI Key |
HXVQHUUOUFAHJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=C2C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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